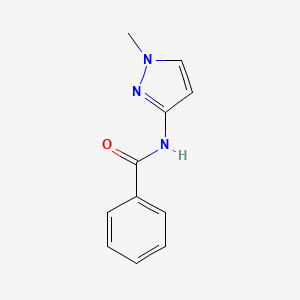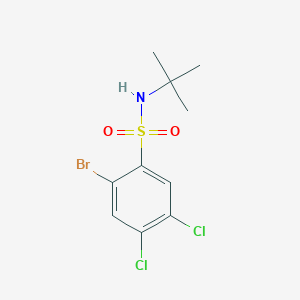![molecular formula C9H10F3N3O4S B7457285 N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)
N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine, commonly known as NTBC, is a small molecule inhibitor that has been used in scientific research for over two decades. The compound was initially developed as a drug for the treatment of hereditary tyrosinemia type 1, a metabolic disorder that affects the liver. However, its unique mechanism of action has made it a valuable tool for studying a variety of biological processes.
作用机制
NTBC inhibits the activity of FAH by binding to the enzyme's active site. This prevents the conversion of fumarylacetoacetate to fumarate and acetoacetate, which are normally metabolized by the liver. The accumulation of fumarylacetoacetate can lead to liver damage and other complications. By inhibiting the activity of FAH, NTBC prevents the accumulation of toxic metabolites and protects the liver.
Biochemical and Physiological Effects:
NTBC has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on FAH, NTBC has been shown to reduce oxidative stress and inflammation in the liver. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders. NTBC has also been shown to have antiviral activity against hepatitis B and C viruses.
实验室实验的优点和局限性
NTBC has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in the context of hereditary tyrosinemia type 1. However, there are also limitations to the use of NTBC in lab experiments. Its inhibitory effect on FAH can be dose-dependent, which can complicate the interpretation of experimental results. In addition, NTBC has been shown to have off-target effects on other enzymes, which can lead to unintended consequences.
未来方向
There are several future directions for the use of NTBC in scientific research. One area of interest is the development of NTBC as a potential treatment for metabolic disorders other than hereditary tyrosinemia type 1. NTBC has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders, suggesting that it may have broader applications in this field. Another area of interest is the development of NTBC as a potential antiviral agent. NTBC has been shown to have antiviral activity against hepatitis B and C viruses, making it a promising candidate for further study. Finally, there is interest in the development of new small molecule inhibitors that target FAH and other enzymes involved in metabolic pathways. NTBC has served as a valuable tool for studying these enzymes, and its success has paved the way for the development of new inhibitors with improved potency and specificity.
合成方法
The synthesis of NTBC involves a series of chemical reactions that result in the formation of a white crystalline powder. The starting materials for the synthesis are 2-nitro-4-trifluoromethylbenzenesulfonyl chloride and ethylenediamine. The reaction between these two compounds produces NTBC as the final product. The purity of NTBC can be improved through recrystallization and chromatography.
科学研究应用
NTBC has been used in a variety of scientific research applications, including the study of metabolic disorders, cancer, and viral infections. In particular, NTBC has been used to study the role of the enzyme fumarylacetoacetate hydrolase (FAH) in hereditary tyrosinemia type 1. NTBC inhibits the activity of FAH, which prevents the accumulation of toxic metabolites in the liver. This has led to the development of NTBC as a potential treatment for hereditary tyrosinemia type 1.
属性
IUPAC Name |
N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O4S/c10-9(11,12)20(18,19)6-1-2-7(14-4-3-13)8(5-6)15(16)17/h1-2,5,14H,3-4,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEZFJJTYPFIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-cyclopropyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457214.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B7457221.png)

![1-[4-(Quinolin-8-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7457249.png)






![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)

